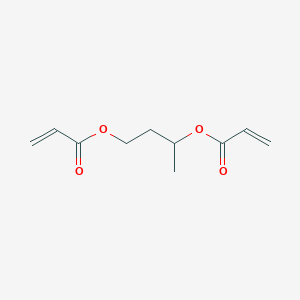
Diacrilato de 1,3-butanodiol
Descripción general
Descripción
1,3-Butanediol diacrylate, also known as 1,3-butanediol diacrylate, is an organic compound with the molecular formula C10H14O4. It is a diester formed from the reaction of butane-1,3-diol and acrylic acid. This compound is commonly used as a crosslinking agent in various polymerization processes due to its ability to form flexible and durable polymer networks .
Aplicaciones Científicas De Investigación
1,3-Butanediol diacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of hydrogels, coatings, and adhesives.
Biomaterials: Employed in the fabrication of scaffolds for tissue engineering and drug delivery systems.
Optoelectronics: Utilized in the production of optical films and 3D printing materials.
Dental Composites: Incorporated into dental resins to improve their mechanical properties and resistance to wear.
Mecanismo De Acción
Target of Action
1,3-Butanediol diacrylate (BDDA) is an acrylate monomer . Its primary targets are the molecules in the polymer synthesis process, particularly in the creation of polyacrylates . It plays a significant role in the fabrication of nanomaterials, including nanowires and nanotubes .
Mode of Action
BDDA is a multifunctional crosslinking agent . It has a relatively low viscosity and undergoes photopolymerization, initiated by UV radiation . This interaction with its targets results in the formation of cross-linked polymer structures, contributing to the flexibility and elasticity of the cured materials .
Biochemical Pathways
It is known that bdda is used in the polymer synthesis process, particularly in the creation of polyacrylates . The polymerization process involves the formation of covalent bonds between monomers, creating a polymer chain. BDDA, as a crosslinking agent, can form bridges between these chains, enhancing the properties of the resulting polymer.
Result of Action
The primary result of BDDA’s action is the formation of cross-linked polyacrylate structures . These structures have enhanced mechanical properties, including increased flexibility and elasticity . In the context of nanomaterial fabrication, BDDA can contribute to the formation of nanowires and nanotubes .
Action Environment
The action of BDDA is influenced by several environmental factors. For instance, the photopolymerization process it undergoes is initiated by UV radiation . Therefore, the presence and intensity of UV light can significantly impact BDDA’s efficacy. Additionally, the temperature and pH can affect the polymerization process and, consequently, the properties of the resulting polymer.
Análisis Bioquímico
Biochemical Properties
The high reactivity of 1,3-Butanediol diacrylate stems from its ability to establish robust covalent bonds with other molecules . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the creation of covalent bonds between the involved molecules .
Molecular Mechanism
The molecular mechanism of 1,3-Butanediol diacrylate involves the formation of a Lewis acid-base complex, which facilitates the creation of a covalent bond between the involved molecules . This process is crucial for its high reactivity and its ability to interact with various biomolecules.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 1,3-Butanediol diacrylate in animal models. A study on 1,3-Butanediol, a related compound, showed that supra-pharmacological concentrations were necessary to yield a systemic concentration of β-hydroxybutyrate, a ketone body . This was associated with undesirable side effects such as body mass loss, dehydration, metabolic acidosis, and sinusoidal dilation .
Transport and Distribution
Given its high reactivity, it’s likely that it interacts with various transporters or binding proteins
Subcellular Localization
Given its high reactivity and ability to form covalent bonds with various biomolecules, it’s likely that it can be directed to specific compartments or organelles within the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanediol diacrylate is typically synthesized through the esterification reaction between butane-1,3-diol and acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the pure diacrylate ester .
Industrial Production Methods
In industrial settings, the production of butane-1,3-diyl diacrylate involves continuous esterification processes. The reactants are fed into a reactor where the esterification takes place, and the product is continuously removed to drive the reaction to completion. The use of azeotropic distillation helps in the efficient removal of water, enhancing the yield of the desired diacrylate ester .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanediol diacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form crosslinked polymer networks.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield butane-1,3-diol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Michael Addition: Nucleophiles like amines or thiols can react with the acrylate groups in the presence of a base catalyst.
Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the ester bonds.
Major Products Formed
Polymerization: Crosslinked polymers with enhanced mechanical properties.
Michael Addition: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Butane-1,3-diol and acrylic acid.
Comparación Con Compuestos Similares
1,3-Butanediol diacrylate can be compared with other diacrylate esters, such as:
Butane-1,4-diyl diacrylate: Similar in structure but with the ester groups at the 1,4-positions. It also forms crosslinked polymers but may have different mechanical properties due to the different spacing of the ester groups.
Ethylene glycol diacrylate: Contains two acrylate groups attached to an ethylene glycol backbone. It is used in similar applications but may offer different flexibility and reactivity.
Triethylene glycol diacrylate: Has three ethylene glycol units between the acrylate groups, providing different solubility and mechanical properties.
1,3-Butanediol diacrylate is unique in its balance of flexibility and reactivity, making it suitable for a wide range of applications in polymer chemistry and materials science.
Propiedades
IUPAC Name |
3-prop-2-enoyloxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMIAEWUVYWVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62083-89-0 | |
| Record name | 2-Propenoic acid, 1,1′-(1-methyl-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62083-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038845 | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19485-03-1 | |
| Record name | 1,3-Butanediol, diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butylene diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,3-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW75O1D484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-dimethylbenzo[c]chromene-1,3-diol](/img/structure/B91204.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)

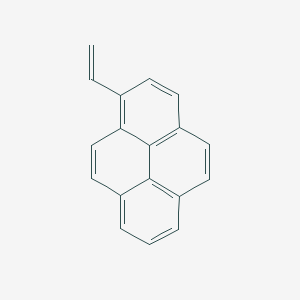
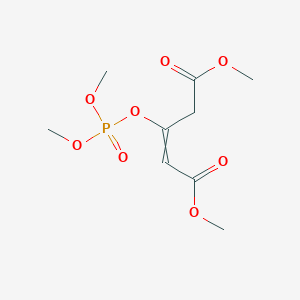
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
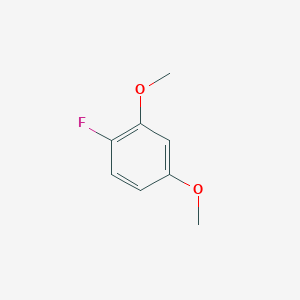
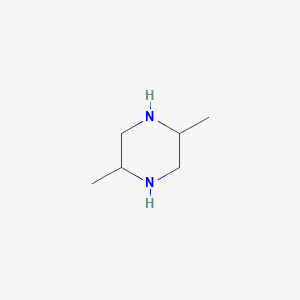
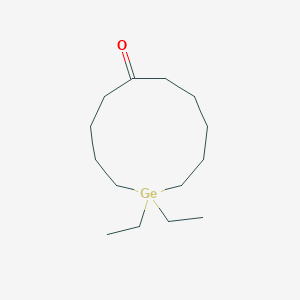

![(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B91226.png)

